Banoxantrone dihydrochloride
Overview
Description
AQ4N dihydrochloride, also known as Banoxantrone dihydrochloride, is a hypoxia-activated prodrug. It is a bioreductive compound that is selectively activated in hypoxic conditions, commonly found in tumor tissues. Upon activation, it is converted to AQ4, a potent DNA topoisomerase II inhibitor, which exhibits strong cytotoxic effects against hypoxic tumor cells .
Mechanism of Action
Target of Action
Banoxantrone dihydrochloride primarily targets DNA topoisomerase 2-alpha . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition can lead to cell death .
Mode of Action
Banoxantrone, also known as AQ4N, is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumor cells . AQ4 remains localized within these cells . When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy, these AQ4-containing quiescent cells come closer to the oxygen source, become reoxygenated, attempt to resume replication, and are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition .
Biochemical Pathways
The biochemical pathway primarily affected by Banoxantrone involves the conversion of the prodrug AQ4N to the active drug AQ4 by cytochrome P450 . This process selectively targets hypoxic tumor tissues . The active form, AQ4, is a potent DNA intercalator and topoisomerase II inhibitor .
Pharmacokinetics
The pharmacokinetics of Banoxantrone involves its selective and irreversible conversion to AQ4, its cytotoxic form, in hypoxic tumor cells . This conversion is its targeted site of action . The half-life of Banoxantrone is reported to be between 0.64 to 0.83 hours .
Result of Action
The result of Banoxantrone’s action is the death of hypoxic tumor cells . It has been shown to work synergistically with fractionated radiation to significantly delay the growth of tumors compared to the administration of either Banoxantrone or radiation alone .
Action Environment
Banoxantrone is a hypoxia-activated prodrug . This means that its activation and efficacy are influenced by the level of oxygen in the tumor environment . It is preferentially toxic to hypoxic cells in tumors, and its action can be enhanced by radiation .
Biochemical Analysis
Biochemical Properties
Banoxantrone dihydrochloride is activated in hypoxic tumor cells where it is irreversibly converted to AQ4, its cytotoxic form . This conversion is facilitated by tissue cytochrome P450 . AQ4 is an active DNA topoisomerase II inhibitor .
Cellular Effects
This compound selectively targets hypoxic tumor cells . It exerts its effects by inducing DNA intercalation , which disrupts the normal functioning of the DNA molecule and inhibits its replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to AQ4 in hypoxic cells . AQ4 intercalates into DNA and inhibits topoisomerase II , an enzyme crucial for DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to significantly delay tumor growth when administered in combination with radiation . This suggests that the drug has long-term effects on cellular function .
Dosage Effects in Animal Models
Its selective toxicity to hypoxic tumor cells suggests that it may have a dose-dependent effect on tumor growth .
Metabolic Pathways
This compound is metabolized in hypoxic tumor cells, where it is converted to AQ4 . This process is facilitated by tissue cytochrome P450 .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AQ4N dihydrochloride involves the reaction of AQ4 with specific reagents under controlled conditions. One of the synthetic routes includes the reaction of AQ4 with dimethylamine and formaldehyde, followed by reduction with sodium borohydride to yield AQ4N. The final step involves the conversion of AQ4N to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of AQ4N dihydrochloride typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
AQ4N dihydrochloride undergoes several types of chemical reactions, including:
Reduction: AQ4N is reduced to AQ4 in hypoxic conditions.
Oxidation: AQ4 can be oxidized back to AQ4N under specific conditions.
Substitution: AQ4N can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Reduction: Sodium borohydride is commonly used for the reduction of AQ4 to AQ4N.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to convert AQ4 back to AQ4N
Major Products Formed
Reduction: The major product formed is AQ4, a potent DNA topoisomerase II inhibitor.
Oxidation: The major product formed is AQ4N
Scientific Research Applications
AQ4N dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bioreductive prodrugs and their activation mechanisms.
Biology: Investigated for its selective cytotoxicity towards hypoxic cells, making it a valuable tool for studying hypoxia-related cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to target hypoxic tumor cells. .
Industry: Utilized in the development of hypoxia-activated prodrugs and other bioreductive compounds.
Comparison with Similar Compounds
Similar Compounds
Tirapazamine: Another hypoxia-activated prodrug that undergoes bioreduction to exert cytotoxic effects.
Mitoxantrone: A DNA topoisomerase II inhibitor with structural similarities to AQ4
Uniqueness
AQ4N dihydrochloride is unique due to its selective activation in hypoxic conditions and its potent inhibition of DNA topoisomerase II. Unlike other bioreductive drugs, AQ4N has shown a significant bystander effect, where the activated form (AQ4) can diffuse to adjacent hypoxic cells, enhancing its therapeutic efficacy .
Properties
IUPAC Name |
2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCPHUXRZRTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252979-56-9 | |
Record name | Banoxantrone dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252979569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BANOXANTRONE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658876KMFP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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